molecular formula C19H29N3O3 B5623024 1-benzyl-4-[3-(4-morpholinyl)propanoyl]-1,4-diazepan-6-ol

1-benzyl-4-[3-(4-morpholinyl)propanoyl]-1,4-diazepan-6-ol

Cat. No. B5623024
M. Wt: 347.5 g/mol
InChI Key: JELZZPYZZVBGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related 1,4-diazepane derivatives involves various methods, including direct cyclization processes and the transformation of precursor compounds. For example, one study describes the synthesis of 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine using N-benzyl-N'-methylethylenediamine and various cyclization methods to produce the desired compound efficiently (Kato, Harada, & Morie, 1995). Another approach utilizes Ugi-4CR post-transformation strategy for the synthesis of structurally diverse isoquinolin-3-ones and benzo-1,4-diazepin-2,5-diones, highlighting the versatility of synthesis methods for diazepine derivatives (Che et al., 2013).

Molecular Structure Analysis

The structural analysis of diazepine derivatives is crucial for understanding their physical and chemical properties. X-ray structure analysis offers deep insights into the geometry of molecular bonds and delocalization within the compounds. For instance, the study on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provides significant insights into the molecular structure through X-ray analysis, revealing the geometry of the N―N double bond and partial delocalization across the triazene moiety (Chin et al., 2010).

Chemical Reactions and Properties

Diazepine compounds undergo various chemical reactions, offering diverse chemical properties and applications. The reaction mechanisms, including multicomponent dicyclization and ring-opening sequences, play a crucial role in synthesizing benzo[e][1,4]diazepin-3-ones, showcasing the compound's versatility (Geng et al., 2019).

Mechanism of Action

Without more specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “1-benzyl-4-[3-(4-morpholinyl)propanoyl]-1,4-diazepan-6-ol” would require appropriate safety precautions. Without specific information on this compound, it’s hard to provide detailed safety information .

Future Directions

The future research directions for this compound could be vast and would depend on its observed properties and behaviors. It could be studied for potential medicinal uses, or its chemical properties could be further investigated .

properties

IUPAC Name

1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-18-15-21(14-17-4-2-1-3-5-17)8-9-22(16-18)19(24)6-7-20-10-12-25-13-11-20/h1-5,18,23H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELZZPYZZVBGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[3-(4-morpholinyl)propanoyl]-1,4-diazepan-6-ol

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